4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxy group attached to a benzene ring, which is further connected to a sulfonamide group. The presence of a 2-oxopyrrolidin-1-yl moiety on the phenyl ring adds to its complexity and potential reactivity.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound may have favorable pharmacokinetic properties that impact its bioavailability.
Result of Action
The structure–activity relationship (sar) of compounds with a pyrrolidine ring suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This implies that the compound may have diverse molecular and cellular effects depending on its specific stereochemistry and the nature of its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the core benzene ring. The methoxy group is introduced through a methylation reaction, while the sulfonamide group is added via a sulfonation process. The 2-oxopyrrolidin-1-yl moiety is often introduced through a cyclization reaction involving pyrrolidine derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create therapeutic agents for various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Similar structure but lacks the 2-oxopyrrolidin-1-yl group.
N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Similar structure but lacks the methoxy group.
4-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar core structure with an acetamide group instead of sulfonamide.
Uniqueness: The presence of both the methoxy group and the 2-oxopyrrolidin-1-yl moiety in 4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide sets it apart from its similar compounds
Properties
IUPAC Name |
4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-15-8-10-16(11-9-15)24(21,22)18-13-4-6-14(7-5-13)19-12-2-3-17(19)20/h4-11,18H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQBPAFYBNJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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